molecular formula C19H13Cl3O3 B11153172 8-chloro-7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11153172
M. Wt: 395.7 g/mol
InChI Key: JJZATEZBCUJQGT-UHFFFAOYSA-N
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Description

8-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones. Chromenones are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 8-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common method includes the reaction of 2,6-dichlorophenol with 8-chloro-4H-chromen-4-one under specific conditions to form the desired product. The reaction typically requires the use of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Chemical Reactions Analysis

8-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

8-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response .

Comparison with Similar Compounds

Similar compounds to 8-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other dichlorophenyl-substituted chromenones, such as:

  • 2-(2,4-DICHLOROPHENYL)-3-HYDROXY-4H-CHROMEN-4-ONE
  • 2-(2,3-DICHLOROPHENYL)-3-HYDROXY-4H-CHROMEN-4-ONE
  • 2-(2,6-DICHLOROPHENYL)-3-HYDROXY-4H-CHROMEN-4-ONE

These compounds share similar structural features but differ in the position and number of chlorine substituents, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C19H13Cl3O3

Molecular Weight

395.7 g/mol

IUPAC Name

8-chloro-7-[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H13Cl3O3/c20-14-5-2-6-15(21)13(14)9-24-18-8-17-12(7-16(18)22)10-3-1-4-11(10)19(23)25-17/h2,5-8H,1,3-4,9H2

InChI Key

JJZATEZBCUJQGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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